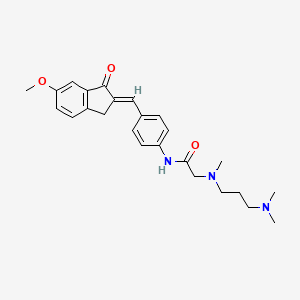

Chitin synthase inhibitor 11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キチン合成酵素阻害剤11は、キチン合成酵素を標的とする化合物です。キチン合成酵素は、キチンの生合成に関与する酵素です。 キチンは、N-アセチルグルコサミンが長い鎖状に重合したもので、真菌の細胞壁や昆虫の外骨格の重要な構造成分です . この化合物はキチン合成酵素を阻害することでキチンの形成を阻害するため、抗真菌剤や殺虫剤として有用なツールとなります .

準備方法

合成経路と反応条件

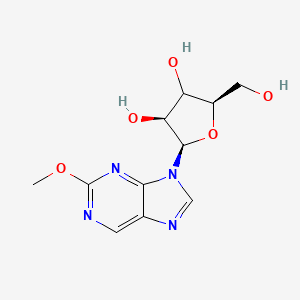

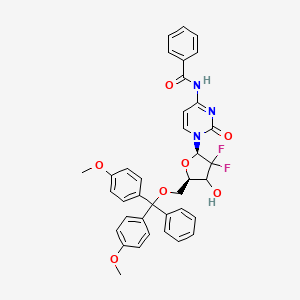

キチン合成酵素阻害剤11の合成には、重要な中間体の調製や最終的なカップリング反応など、いくつかのステップが含まれます。 一般的なアプローチとしては、ペプチジルヌクレオシド類似体が使用されますが、これはグリコシルドナーとアクセプターを含む一連の化学反応によって合成されます . 反応条件としては、通常、有機溶媒、触媒、制御された温度を使用し、高収率と高純度が得られます .

工業生産方法

キチン合成酵素阻害剤11の工業生産は、多くの場合、遺伝子組み換え微生物を用いた大規模な発酵プロセスで行われます。 これらの微生物は、天然の生合成を模倣した代謝経路を通じて、目的の化合物を生産するように設計されています . その後、発酵液を抽出し精製することで、純粋な形の化合物を単離します .

化学反応の分析

反応の種類

キチン合成酵素阻害剤11は、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応は、化合物の構造を改変して、有効性と安定性を高めるために不可欠です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります . 反応条件としては、多くの場合、特定のpHレベル、温度、溶媒を用いて、反応速度と収率を最適化します .

主な生成物

これらの反応から生成される主な生成物は、通常、キチン合成酵素阻害剤11の改変類似体であり、生物活性が向上し、毒性が低下しています .

科学的研究の応用

キチン合成酵素阻害剤11は、科学研究において幅広い用途があります。

作用機序

キチン合成酵素阻害剤11は、キチン合成酵素の活性部位に結合して、酵素がキチンの形成を触媒するのを阻害することで作用します . この阻害は、真菌の細胞壁と昆虫の外骨格の構造的完全性を損ない、細胞の溶解と死をもたらします . 分子標的としては、酵素活性に不可欠なキチン合成酵素の糖転移酵素ドメインがあります .

類似の化合物との比較

類似の化合物

ポリオキシンB: キチン合成酵素も阻害するペプチジルヌクレオシド系抗生物質.

ニコモマイシン: キチン合成酵素を標的とし、抗真菌剤として使用される別のペプチジルヌクレオシド.

ジヒドロカプサイシン: キチン合成酵素阻害活性を持つ植物化学物質.

独自性

キチン合成酵素阻害剤11は、キチン合成酵素に対する高い特異性と効力により、他の類似の化合物よりも効果的です . 低濃度でキチン合成酵素を阻害する能力は、毒性と副作用のリスクを低減し、治療的および農業的用途にとって有望な候補となっています .

類似化合物との比較

Similar Compounds

Polyoxin B: A peptidyl nucleoside antibiotic that also inhibits chitin synthase.

Nikkomycin: Another peptidyl nucleoside that targets chitin synthase and is used as an antifungal agent.

Dihydrocapsaicin: A phytochemical with chitin synthase inhibitory activity.

Uniqueness

Chitin synthase inhibitor 11 is unique due to its high specificity and potency against chitin synthase, making it more effective than other similar compounds . Its ability to inhibit chitin synthase at lower concentrations reduces the risk of toxicity and side effects, making it a promising candidate for therapeutic and agricultural applications .

特性

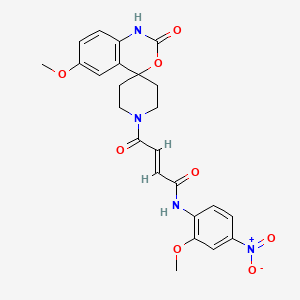

分子式 |

C24H24N4O8 |

|---|---|

分子量 |

496.5 g/mol |

IUPAC名 |

(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |

InChIキー |

HVTXVBKBVDRHEG-BQYQJAHWSA-N |

異性体SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

正規SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)

![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)